4-CHLORO-1-ETHYL-N-[2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE
Overview
Description
4-chloro-1-ethyl-N’-[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]-1H-pyrazole-3-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-ethyl-N’-[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]-1H-pyrazole-3-carbohydrazide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Acylation: The acyl group is introduced through a Friedel-Crafts acylation reaction, often using an acyl chloride and a Lewis acid catalyst like aluminum chloride.
Hydrazide formation: The final step involves the reaction of the acylated pyrazole with hydrazine to form the carbohydrazide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-ethyl-N’-[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The carbohydrazide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and hydrazine.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 4-amino-1-ethyl-N’-[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]-1H-pyrazole-3-carbohydrazide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding carboxylic acid and hydrazine.
Scientific Research Applications
4-chloro-1-ethyl-N’-[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]-1H-pyrazole-3-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation and cancer.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-chloro-1-ethyl-N’-[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]-1H-pyrazole-3-carbohydrazide depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access.
Receptor Modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1-ethyl-N’-[2-methyl-3-(4-amino-1H-pyrazol-1-yl)propanoyl]-1H-pyrazole-3-carbohydrazide: Similar structure but with an amino group instead of a nitro group.
4-chloro-1-ethyl-N’-[2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-1H-pyrazole-3-carbohydrazide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitro group in 4-chloro-1-ethyl-N’-[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]-1H-pyrazole-3-carbohydrazide imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
4-chloro-1-ethyl-N'-[2-methyl-3-(4-nitropyrazol-1-yl)propanoyl]pyrazole-3-carbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN7O4/c1-3-19-7-10(14)11(18-19)13(23)17-16-12(22)8(2)5-20-6-9(4-15-20)21(24)25/h4,6-8H,3,5H2,1-2H3,(H,16,22)(H,17,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCXHXPZZPHSBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NNC(=O)C(C)CN2C=C(C=N2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN7O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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